molecular formula C6H9N3O2 B12872339 1-Methyl-1-(3-methylisoxazol-5-yl)urea CAS No. 50589-85-0

1-Methyl-1-(3-methylisoxazol-5-yl)urea

Cat. No.: B12872339
CAS No.: 50589-85-0
M. Wt: 155.15 g/mol
InChI Key: OSUKAHBZBNLKQP-UHFFFAOYSA-N
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Description

1-Methyl-1-(3-methylisoxazol-5-yl)urea is a synthetic organic compound belonging to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1-(3-methylisoxazol-5-yl)urea typically involves the reaction of 3-methylisoxazole with methyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1-(3-methylisoxazol-5-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-Methyl-1-(3-methylisoxazol-5-yl)urea has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-Methyl-1-(3-methylisoxazol-5-yl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The isoxazole ring plays a crucial role in its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

    1-Methyl-3-(3-methylisoxazol-5-yl)urea: Similar structure but different substitution pattern.

    3-Methyl-5-(methylisoxazol-3-yl)urea: Another isomer with different biological properties.

    1-Methyl-1-(5-methylisoxazol-3-yl)urea: Differently substituted isoxazole derivative.

Uniqueness: 1-Methyl-1-(3-methylisoxazol-5-yl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

50589-85-0

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

1-methyl-1-(3-methyl-1,2-oxazol-5-yl)urea

InChI

InChI=1S/C6H9N3O2/c1-4-3-5(11-8-4)9(2)6(7)10/h3H,1-2H3,(H2,7,10)

InChI Key

OSUKAHBZBNLKQP-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)N(C)C(=O)N

Origin of Product

United States

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